Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate
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Overview
Description
Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzo[d]thiazol-2-ylcarbamates . These compounds have been synthesized and evaluated for their potential as anticonvulsants . The structures of these compounds were confirmed based on their physical and spectral data .
Synthesis Analysis
The synthesis of substituted benzo[d]thiazol-2-ylcarbamates involves a series of chemical reactions . The compounds were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The colorimetric assays established weak COX-1 inhibitory activity of these compounds .Molecular Structure Analysis
The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The target compounds have shown significant activity in PTZ-induced convulsion and maximal electroshock models . Some of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
These compounds are high melting solids and are found to be soluble in DMSO . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Characterization
- Ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate compounds were synthesized and characterized using spectroscopic and X-ray diffraction techniques. Computational studies using DFT were also performed to understand their geometry and optical properties, suggesting significant nonlinear optical (NLO) character, indicating potential applications in technology and materials science (Haroon et al., 2019).
Biological Activities
- A series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant antifilarial activity and growth inhibition in L1210 cells, pointing towards potential antineoplastic and antifilarial applications (Ram et al., 1992).
Chemical Properties and Reactions
- Piperidine substituted benzothiazole derivatives were synthesized, showing good antibacterial and antifungal activities, suggesting the importance of thiazole derivatives in developing new antimicrobial agents (Shafi et al., 2021).
Potential Applications
- The synthesis and study of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates provided insights into the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the versatility of thiazole-based compounds in heterocyclic synthesis (Mohareb et al., 2004).
Future Directions
There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients . Therefore, intensive research efforts are being devoted to find new anticonvulsant compounds with promising activity . These compounds could potentially be used to prepare related anti-tumor drugs for lung cancer .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiazole derivatives, in general, have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-3-16-11(15)14-10-13-9-6(2)4-7(12)5-8(9)17-10/h4-5H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVZUAHKSOXNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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